molecular formula C18H21NOS2 B2482684 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide CAS No. 1211826-14-0

2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2482684
CAS No.: 1211826-14-0
M. Wt: 331.49
InChI Key: DVDHNKAXKOMNSF-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is an organic compound that features a benzamide core substituted with a methylthio group and a thiophenyl-cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate can be synthesized through a cyclization reaction involving thiophene and a suitable cyclopentane precursor.

    Introduction of the Benzamide Core: The benzamide core is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

    Methylthio Substitution: The methylthio group is typically introduced through a nucleophilic substitution reaction, where a thiol reacts with a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophiles such as bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide: Similar structure but with an acetamide group instead of benzamide.

    2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide: Contains a sulfonamide group instead of benzamide.

Uniqueness

The uniqueness of 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c1-21-15-8-3-2-7-14(15)17(20)19-13-18(10-4-5-11-18)16-9-6-12-22-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDHNKAXKOMNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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